molecular formula C25H32N2O3 B148617 Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate CAS No. 1069498-96-9

Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate

Cat. No. B148617
M. Wt: 408.5 g/mol
InChI Key: VUXRYYSKTWDPLO-UHFFFAOYSA-N
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Description

The compound "Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their biological activities, particularly as acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's disease.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various substituents to enhance biological activity. For instance, the introduction of a bulky moiety in the para position of the benzamide group has been shown to substantially increase anti-AChE activity. Additionally, the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide can dramatically enhance activity, as seen in the synthesis of potent inhibitors like compound 21, which has an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE) .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their interaction with AChE. The basic quality of the nitrogen atom in the piperidine ring plays an important role in the activity. Rigid analogues, such as those containing isoindolone or indanone moieties, have been found to exhibit potent anti-AChE activity, suggesting that the rigidity of the molecule can favorably affect its binding to the enzyme .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions to achieve the desired modifications for increased potency. For example, catalytic hydrogenation has been used for debenzylation, and microbial reduction has been employed to achieve high diastereo- and enantioselectivities in the synthesis of certain piperidine derivatives . These reactions are critical for obtaining compounds with the desired stereochemistry, which is often associated with higher biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and melting point, are influenced by the substituents on the piperidine ring. These properties are important for the pharmacokinetic profile of the compounds, including their ability to cross the blood-brain barrier, which is essential for central nervous system activity. For example, compound 13e (E2020) has been shown to have a longer duration of action than physostigmine and to significantly increase acetylcholine content in the rat cerebral cortex .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate and its derivatives are involved in various synthetic processes. For instance, the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by microorganisms like Candida parapsilosis and Pichia methanolica results in high diastereo- and enantioselectivities, producing compounds like ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate (Guo et al., 2006).
  • Another study describes the synthesis of a series of optically active molecules based on a piperidine template. These compounds show varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, indicating potential for treating neurological disorders (Kharkar et al., 2009).

Biological Activities and Potential Therapeutic Applications

  • A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis DNA gyrase and other biological activities, indicating the potential therapeutic applications of these compounds (Jeankumar et al., 2013).
  • N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to significant antibacterial activity, emphasizing the antimicrobial potential of such compounds (Khalid et al., 2016).

Crystallographic and Structural Studies

  • The molecular and crystal structures of certain hydroxy derivatives of hydropyridine, including ethyl 1-benzyl-2-oxo-3,4-dihydroxy-4-(pyridyl)piperidine, were analyzed. These studies provide insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).

properties

IUPAC Name

ethyl 1-[(4-acetamidophenyl)methyl]-4-(2-phenylethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O3/c1-3-30-24(29)25(14-13-21-7-5-4-6-8-21)15-17-27(18-16-25)19-22-9-11-23(12-10-22)26-20(2)28/h4-12H,3,13-19H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXRYYSKTWDPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)NC(=O)C)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate

CAS RN

1069498-96-9
Record name 1069498-96-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate
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Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate
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Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate
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Citations

For This Compound
1
Citations
S Ferré, V Casadó, LA Devi, M Filizola, R Jockers… - Pharmacological …, 2014 - ASPET
Most evidence indicates that, as for family CG protein–coupled receptors (GPCRs), family A GPCRs form homo- and heteromers. Homodimers seem to be a predominant species, with …
Number of citations: 578 pharmrev.aspetjournals.org

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